4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQUXIZTUCZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biotechnological and Enzymatic Hydrolysis Methods
One of the key methods for preparing compounds related to the 2-azabicyclo[2.2.1]heptane scaffold involves enzymatic hydrolysis and biotechnological approaches. Csuk et al. (1994) described a process starting from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, which is chemically hydrolyzed with hydrochloric acid to yield 4-amino-2-cyclopenten-1-carboxylic acid. This intermediate is then esterified with methanol and acetylated with acetic anhydride to give a racemic 4-acetylamino-2-cyclopenten-1-carboxylic acid methyl ester. Subsequent hydrolysis with a lipase from Candida cylindracea yields the optically active isomer of the compound.
This method is advantageous for obtaining enantiomerically pure products, which is crucial for biological activity. The hydrolysis is typically conducted at temperatures between 50 to 120 °C, preferably 90 to 100 °C, using alkali metal hydroxides such as lithium, sodium, or potassium hydroxide, or alkaline earth metal hydroxides like barium hydroxide.
Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes
A modern and efficient synthetic approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which are key intermediates toward the target compound. This method, reported recently, uses palladium catalysts to introduce amino and acyloxy groups across the double bond of cyclopentenes in a regio- and stereoselective manner.
The reaction proceeds under mild conditions and tolerates a broad range of substrates, allowing for the modular synthesis of various substituted 2-azabicyclo[2.2.1]heptane derivatives. This catalytic process is valuable for preparing oxygenated analogs that can be further functionalized to yield 4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid.
Chemical Synthesis via Alkylation and Hydrolysis of Esters
A detailed chemical synthesis route involves the preparation of carboxylic acid derivatives through alkylation of methyl esters followed by hydrolysis. The general procedure includes:
- Step 1: Alkylation of a methyl ester substrate with alkyl bromides in the presence of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C).
- Step 2: Hydrolysis of the resulting methyl ester with aqueous sodium hydroxide (2 M NaOH) in ethanol at 50 °C for 16 hours.
- Step 3: Acidification of the reaction mixture to pH 3-4 with hydrochloric acid and extraction of the carboxylic acid product.
- Step 4: Purification by column chromatography to isolate the desired 4-oxobutanoic acid derivative.
Preparation of Redox-Active Esters as Intermediates
In some synthetic strategies, redox-active esters of the carboxylic acid intermediates are prepared to facilitate further functionalization. The preparation involves:
- Reaction of the carboxylic acid with N-hydroxyphthalimide and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
- Use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Stirring at room temperature for 3 hours followed by aqueous workup and purification by silica gel chromatography.
These redox-active esters serve as versatile intermediates for subsequent transformations, including radical-mediated processes.
Summary Table of Preparation Methods
Research Findings and Analytical Techniques
- Gas chromatography (GC) with capillary columns such as HP-5 and temperature gradients from 100 °C to 260 °C is used to analyze reaction mixtures and confirm purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and stereochemistry of intermediates and final products.
- High-resolution mass spectrometry (HRMS) confirms molecular weights and composition of synthesized compounds.
Chemical Reactions Analysis
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for oxidation and reduction reactions . The major products formed from these reactions are typically oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of dopaminergic agonists. In biology and medicine, it is extensively studied for its potential therapeutic effects on neurological disorders due to its dopaminergic activity. It is also used in the industry for the synthesis of various arylpiperazine derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid involves its function as a dopaminergic agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and thereby influencing various neurological pathways. This interaction with dopamine receptors is crucial for its potential therapeutic effects on neurological disorders.
Comparison with Similar Compounds
The following analysis compares 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid with structurally analogous compounds, focusing on bicyclic frameworks, functional groups, stability, and biological activity.
Structural Analogues with the 2-Azabicyclo[2.2.1]heptane Core
Compounds sharing the 2-azabicyclo[2.2.1]heptane moiety but differing in substituents highlight the impact of functional groups on stability and activity:
Key Observations :
- The oxobutanoic acid group in the target compound introduces polarity and hydrogen-bonding capacity, critical for enzyme inhibition. However, the methyl ester in Methyl 2-azabicyclo[...]carboxylate HCl increases lipophilicity, which may improve membrane permeability but reduce target specificity .
- The diazabicyclic derivative 1-[(1R,4R)-2,5-Diazabicyclo[...]ethanone HCl contains an additional nitrogen atom, enabling diverse binding interactions, though its pharmacological profile remains unstudied .
Compounds with Alternative Bicyclic Frameworks
Variations in bicyclic ring size and heteroatom placement significantly alter bioactivity and stability:
Key Observations :
- The [3.2.0] bicyclic system in 6-APA (a penicillin precursor) incorporates a sulfur atom and fused β-lactam ring, enabling antibiotic activity via bacterial cell wall synthesis inhibition. Its stability is validated by pharmacopeial crystallinity tests .
- Boc-protected derivatives like 7-Boc-7-azabicyclo[...]carboxylic acid demonstrate how protective groups mitigate instability issues seen in the unmodified target compound .
Stability and Bioactivity Considerations
- Cyclization Risk: The target compound’s 4-oxobutanoic acid chain facilitates intramolecular cyclization, forming diketopiperazines devoid of DPP-4 affinity. This contrasts with 6-APA, whose rigid [3.2.0] system and β-lactam ring prevent such rearrangements .
- Functional Group Impact : Ester derivatives (e.g., methyl esters) may reduce cyclization but require hydrolysis for activation, complicating pharmacokinetics .
Biological Activity
The compound 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supplemented by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics are critical for understanding its biological interactions.
Structural Information
- Molecular Formula : C9H13N1O3
- SMILES Notation : C1CC2CC1CN2C(=O)C(C(=O)O)=C
- InChIKey : YJFOBEWVVJIYKY-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with azabicyclo structures often exhibit significant biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound is hypothesized to involve interactions with various receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests potential agonistic or antagonistic effects on cholinergic receptors.
Antitumor Activity
A study evaluated the cytotoxic effects of various azole derivatives, including those related to bicyclic compounds, on HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values below 50 μM, suggesting significant antitumor activity .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| 4a | <50 | HepG2 |
| 4b | <50 | HepG2 |
| 4c | <50 | HepG2 |
Cholinergic Activity
Research on similar azabicyclo compounds has shown their potential as muscarinic receptor ligands. For instance, compounds like 1-azabicyclo[2.2.2]octane derivatives displayed high binding affinities for mAChR subtypes, which are crucial for cognitive functions . This suggests that this compound may also interact similarly.
Pharmacological Implications
The pharmacological profile of this compound could lead to its use in treating conditions related to cholinergic dysfunctions, such as Alzheimer’s disease or other neurodegenerative disorders.
Potential Applications
- Neuroprotective Agent : Due to its interaction with cholinergic systems.
- Antitumor Agent : Based on preliminary cytotoxicity data.
- Anti-inflammatory Properties : Further studies are needed to confirm this potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
